molecular formula C21H22N2O3 B2907631 6-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 859130-20-4

6-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2907631
CAS No.: 859130-20-4
M. Wt: 350.418
InChI Key: VCVSTPBBGRKATB-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound’s interaction with the crystal structure of oxidoreductase proteins has been studied , suggesting that these proteins could be potential targets.

Mode of Action

It is known that the compound exhibits significant antimicrobial activity . This suggests that it may interact with its targets, potentially oxidoreductase proteins, to inhibit their function and thus prevent the growth and proliferation of microbial cells.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may affect pathways involving these enzymes. Oxidoreductases are involved in various biochemical processes, including oxidative stress response and metabolic processes.

Result of Action

It is known to exhibit significant antimicrobial activity , suggesting that it may inhibit the growth and proliferation of microbial cells.

Properties

IUPAC Name

6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-11-20-18(13-19(15)24)16(12-21(25)26-20)14-22-7-9-23(10-8-22)17-5-3-2-4-6-17/h2-6,11-13,24H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVSTPBBGRKATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.